

# Spectroscopic Characterization of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Cat. No.: B1329251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted spectroscopic values and experimental data from structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in research and development settings.

## Chemical and Physical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>
Molecular Weight	152.15 g/mol
IUPAC Name	2-hydroxy-5-(hydroxymethyl)benzaldehyde
CAS Number	74901-08-9
Physical Form	Solid
Purity (Typical)	≥95%
InChI Key	MFHBKQHAPQBJFO-UHFFFAOYSA-N

## Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** and its structural analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~9.8 - 10.0	Singlet	1H	Aldehyde proton	Expected to be a sharp singlet in the downfield region due to the deshielding effect of the carbonyl group.
~11.0	Singlet	1H	Phenolic -OH	The chemical shift can be broad and variable depending on the solvent and concentration.
~7.5	Doublet	1H	Aromatic proton	Aromatic proton ortho to the aldehyde group.
~7.2	Doublet	1H	Aromatic proton	Aromatic proton meta to the aldehyde group.
~6.9	Doublet	1H	Aromatic proton	Aromatic proton ortho to the hydroxyl group.
~4.5	Singlet	2H	Methylene protons	Protons of the -CH <sub>2</sub> OH group.

~5.0	Singlet	1H	Hydroxymethyl - OH	The chemical shift of the alcohol proton can be broad and may exchange with D <sub>2</sub> O.
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Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

Chemical Shift (δ, ppm)	Assignment	Notes
~195	Carbonyl carbon (C=O)	The aldehyde carbon is expected to be the most downfield signal.
~160	Aromatic carbon (C-OH)	The carbon attached to the phenolic hydroxyl group.
~140	Aromatic carbon (C-CH <sub>2</sub> OH)	The carbon attached to the hydroxymethyl group.
~135	Aromatic carbon (C-CHO)	The carbon attached to the aldehyde group.
~125 - 130	Aromatic carbons (CH)	Chemical shifts for the remaining aromatic carbons.
~60	Methylene carbon (-CH <sub>2</sub> OH)	The carbon of the hydroxymethyl group.

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3400 - 3200	Broad	O-H stretch (phenolic)	A broad band is expected due to intermolecular hydrogen bonding.
3300 - 3100	Broad	O-H stretch (alcoholic)	A broad band from the hydroxymethyl group.
3100 - 3000	Medium	Aromatic C-H stretch	Typical for aromatic C-H bonds.
2900 - 2800	Weak	Aldehyde C-H stretch	Often appears as two weak bands (Fermi resonance).
1680 - 1650	Strong	C=O stretch (aldehyde)	A strong, sharp absorption characteristic of an aromatic aldehyde. The position may be slightly lowered due to intramolecular hydrogen bonding with the ortho-hydroxyl group.
1600 - 1450	Medium	Aromatic C=C stretch	Multiple bands are expected in this region, characteristic of the benzene ring.
1250 - 1150	Strong	C-O stretch (phenol)	Strong absorption due to the phenolic C-O bond.
1050 - 1000	Medium	C-O stretch (primary alcohol)	Absorption corresponding to the

C-O bond of the  
hydroxymethyl group.

## Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in Mass Spectrometry

m/z Value	Adduct	Predicted Collision Cross Section (Å²)
153.05463	[M+H] <sup>+</sup>	127.5
175.03657	[M+Na] <sup>+</sup>	136.6
151.04007	[M-H] <sup>-</sup>	129.2
170.08117	[M+NH <sub>4</sub> ] <sup>+</sup>	147.7
135.04461	[M+H-H <sub>2</sub> O] <sup>+</sup>	122.8

Data Source: Predicted values from computational models.[\[1\]](#)

## UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in a polar solvent like ethanol or methanol is expected to show absorption maxima corresponding to  $\pi \rightarrow \pi^*$  transitions of the aromatic system and  $n \rightarrow \pi^*$  transitions of the carbonyl group. Based on structurally similar hydroxybenzaldehydes, absorption maxima ( $\lambda_{\text{max}}$ ) are anticipated in the regions of 250-280 nm and 320-350 nm.

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of hydroxybenzaldehydes, which can be adapted for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.

## Synthesis Protocol: Ortho-Formylation of a Substituted Phenol

A common method for the synthesis of ortho-hydroxybenzaldehydes is the Duff reaction or a modified version thereof.

- **Reaction Setup:** A solution of the corresponding substituted phenol (e.g., 4-(hydroxymethyl)phenol) and hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Reaction:** The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and hydrolyzed by adding water or a dilute acid.
- **Extraction:** The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## Spectroscopic Analysis Protocols

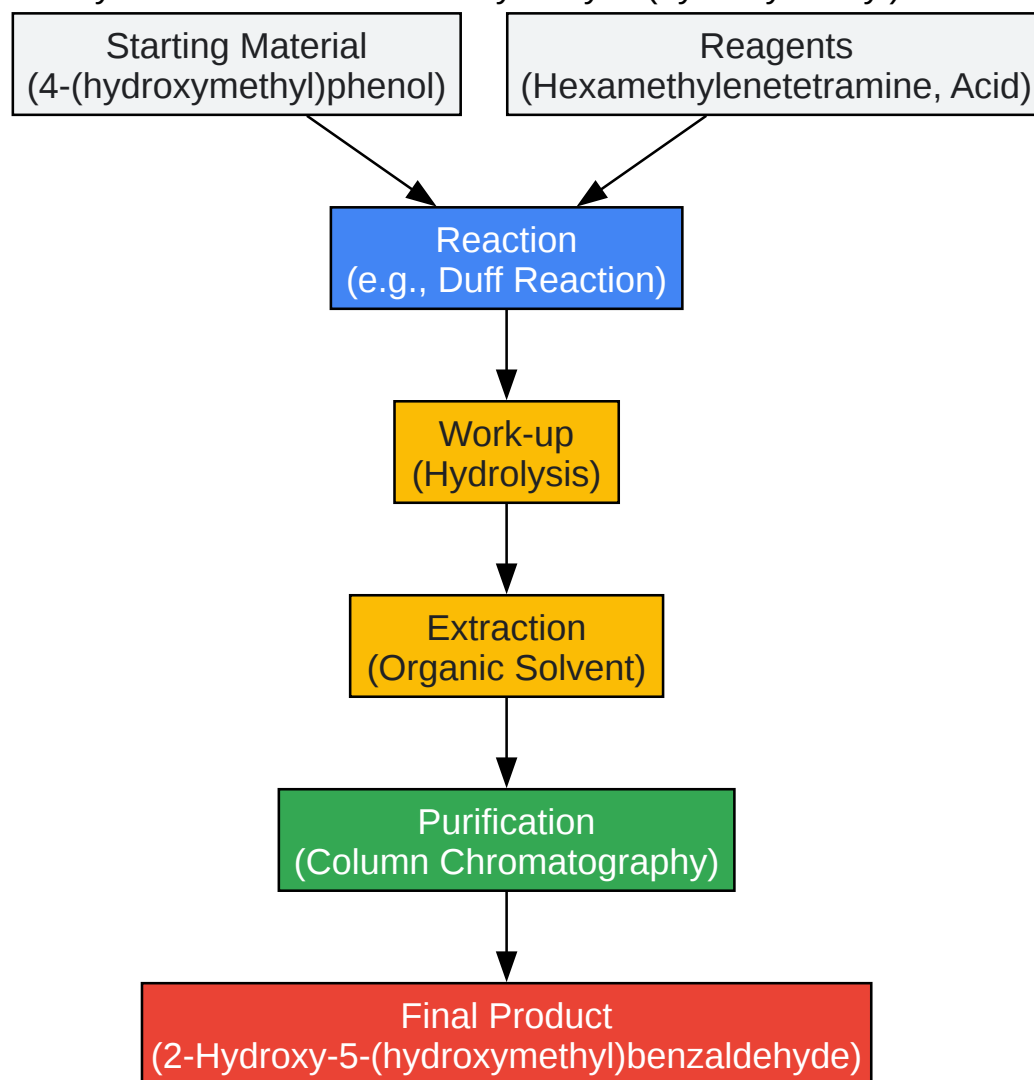
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., ethanol or methanol) and placed in a quartz cuvette.

## Visualizations

### Synthetic Workflow

General Synthetic Workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

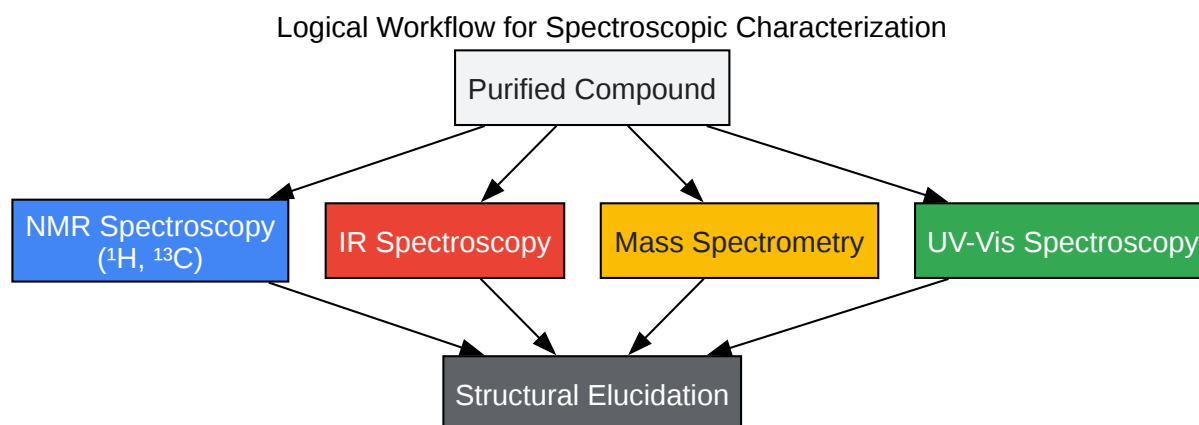


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Caption: General Synthetic Workflow for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.



## Spectroscopic Characterization Workflow



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Caption: Logical Workflow for Spectroscopic Characterization.

## Potential Applications in Drug Development

While specific biological activities of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** are not extensively documented, many hydroxybenzaldehyde derivatives have shown promising pharmacological properties. Studies on related compounds suggest potential antioxidant and anti-inflammatory activities. The presence of the aldehyde and hydroxyl functional groups makes this compound a versatile scaffold for the synthesis of more complex molecules, such as Schiff bases and chalcones, which are classes of compounds with a broad range of biological activities being explored in drug discovery. Further research is warranted to explore the therapeutic potential of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** and its derivatives.

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## References

- 1. hmdb.ca [hmdb.ca]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)